1-tert-Butyl 6-ethyl 3-bromo-1H-indole-1,6-dicarboxylate
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Overview
Description
1-tert-Butyl 6-ethyl 3-bromo-1H-indole-1,6-dicarboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a bromine atom, tert-butyl, and ethyl groups attached to the indole core. The presence of these functional groups imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl 6-ethyl 3-bromo-1H-indole-1,6-dicarboxylate typically involves multiple steps starting from commercially available precursorsThe reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as N,N-dimethylformamide (DMF) and n-butyllithium .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of catalysts and reaction conditions is optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butyl 6-ethyl 3-bromo-1H-indole-1,6-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like DMF.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized indoles .
Scientific Research Applications
1-tert-Butyl 6-ethyl 3-bromo-1H-indole-1,6-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 6-ethyl 3-bromo-1H-indole-1,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- tert-Butyl 3-bromo-1H-indole-1-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Comparison: 1-tert-Butyl 6-ethyl 3-bromo-1H-indole-1,6-dicarboxylate is unique due to the presence of both tert-butyl and ethyl groups, which are not commonly found together in similar compounds. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C16H18BrNO4 |
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Molecular Weight |
368.22 g/mol |
IUPAC Name |
1-O-tert-butyl 6-O-ethyl 3-bromoindole-1,6-dicarboxylate |
InChI |
InChI=1S/C16H18BrNO4/c1-5-21-14(19)10-6-7-11-12(17)9-18(13(11)8-10)15(20)22-16(2,3)4/h6-9H,5H2,1-4H3 |
InChI Key |
CKYDVPXXPFNVKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C(=CN2C(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
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